molecular formula C24H21NO2 B15123837 [4-(4-cyanophenyl)phenyl] 4-butylbenzoate

[4-(4-cyanophenyl)phenyl] 4-butylbenzoate

Cat. No.: B15123837
M. Wt: 355.4 g/mol
InChI Key: NFXIGJVWPXKUBF-UHFFFAOYSA-N
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Description

[4-(4-cyanophenyl)phenyl] 4-butylbenzoate: is a chemical compound with the molecular formula C24H21NO2 and a molecular weight of 355.43 g/mol . This compound is known for its unique structural properties, which include a cyanophenyl group and a butylbenzoate ester. It is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-cyanophenyl)phenyl] 4-butylbenzoate typically involves the esterification of 4-butylbenzoic acid with 4-cyanophenylphenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control temperature, pressure, and reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-cyanophenyl)phenyl] 4-butylbenzoate can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced at the cyanophenyl group to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various esters, amides, and ethers.

Scientific Research Applications

Chemistry:

    Material Science: Used in the synthesis of liquid crystals and polymers due to its rigid biphenyl structure.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Utilized in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine:

    Pharmaceutical Research: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

    Electronics: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic components due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of [4-(4-cyanophenyl)phenyl] 4-butylbenzoate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-bromophenyl 4-bromobenzoate: Similar in structure but contains bromine atoms instead of a cyanophenyl group.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and a sulfonamide group, differing significantly in chemical properties.

Uniqueness:

    Structural Features: The presence of both a cyanophenyl group and a butylbenzoate ester makes [4-(4-cyanophenyl)phenyl] 4-butylbenzoate unique in its chemical behavior and applications.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-butylbenzoate

InChI

InChI=1S/C24H21NO2/c1-2-3-4-18-5-11-22(12-6-18)24(26)27-23-15-13-21(14-16-23)20-9-7-19(17-25)8-10-20/h5-16H,2-4H2,1H3

InChI Key

NFXIGJVWPXKUBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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